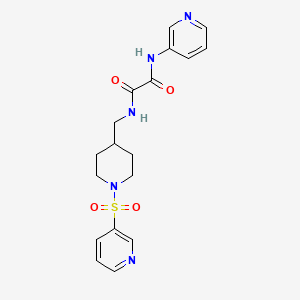
N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the treatment of tuberculosis , suggesting that it may target Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the synthesis of cell walls in mycobacterium tuberculosis , which could be a potential pathway affected by this compound.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have potent anti-tubercular effects.
Actividad Biológica
N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C18H21N5O4S, with a molecular weight of 403.5 g/mol. The compound features a complex structure that includes pyridine and piperidine moieties, which are known to influence biological activity through various mechanisms.
Research indicates that compounds with oxalamide linkages often exhibit significant biological activities due to their ability to interact with specific biological targets. The oxalamide group can form strong hydrogen bonds with positively charged residues in target proteins, enhancing binding affinity and specificity.
Antiviral Activity
A study highlighted the design and synthesis of oxalamide derivatives that target viral entry inhibitors, particularly against HIV. Modifications in the structure of related compounds have shown promising antiviral properties by blocking the CD4 binding site on HIV gp120, suggesting that similar mechanisms may be applicable to this compound .
Case Studies
- Antiviral Properties : In a comparative study, various oxalamide derivatives were tested for their antiviral efficacy. Compounds structurally similar to this compound demonstrated varying degrees of activity against viral strains, indicating potential for development as antiviral agents .
- Influenza Virus Inhibition : Another research effort focused on the design of NA inhibitors derived from oxalamide structures. These inhibitors showed significant interactions with key amino acids at the active site of the influenza virus neuraminidase, suggesting that this compound may also exhibit similar inhibitory effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₄S |
| Molecular Weight | 403.5 g/mol |
| Antiviral Activity | Potential against HIV |
| Interaction Mechanism | Hydrogen bonding with target |
| Related Compounds | Oxalamide derivatives |
Propiedades
IUPAC Name |
N'-pyridin-3-yl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-17(18(25)22-15-3-1-7-19-12-15)21-11-14-5-9-23(10-6-14)28(26,27)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRVAMFRFPHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













